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Compound of Interest

Compound Name: A-395

Cat. No.: B15586389 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the cross-reactivity and selectivity profile of A-395, a potent

antagonist of the EED subunit of the Polycomb Repressive Complex 2 (PRC2). The information

is based on available experimental data to facilitate an objective assessment of A-395 against

other PRC2 inhibitors.

A-395 is a chemical probe that potently and selectively inhibits the function of the Embryonic

Ectoderm Development (EED) protein, a core component of the PRC2 complex. By binding to

the H3K27me3-binding pocket of EED, A-395 allosterically inhibits the catalytic activity of the

EZH2 subunit, leading to a reduction in histone H3 lysine 27 methylation (H3K27me3), a key

epigenetic mark associated with transcriptional repression.[1][2] This mechanism of action

makes A-395 a valuable tool for studying PRC2 biology and a potential starting point for the

development of novel therapeutics for cancers and other diseases where PRC2 is

dysregulated.

Selectivity Profile of A-395
A-395 has been demonstrated to be a highly selective inhibitor of EED. In its primary

characterization, A-395 exhibited greater than 100-fold selectivity over a panel of other histone

methyltransferases and non-epigenetic targets. While comprehensive screening data against a

broad panel of kinases and other off-target proteins is not publicly available in a detailed tabular

format, the existing data underscores its specificity for the PRC2 complex.

Table 1: In Vitro Potency and Selectivity of A-395
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Target Assay Type IC50 / Ki / KD Selectivity

EED
H3K27me3 Peptide

Competition
IC50: 7 nM -

EED
Surface Plasmon

Resonance (SPR)
KD: 1.5 nM -

EED
Isothermal Titration

Calorimetry (ITC)
Ki: 0.4 nM -

PRC2 (EZH2-EED-

SUZ12)

Histone

Methyltransferase

Assay

IC50: 18 nM / 34 nM
>100-fold vs. other

HMTs

Other Histone

Methyltransferases
Various >100-fold higher IC50 High

Non-epigenetic

targets
Various >100-fold higher IC50 High

A-395N, a close structural analog, serves as a negative control for cellular studies as it does

not show activity in biochemical and cellular assays.

Comparison with Other PRC2 Inhibitors
The cross-reactivity profile of A-395 can be best understood in comparison to other inhibitors

targeting the PRC2 complex. These can be broadly categorized into EZH2 inhibitors and other

EED inhibitors.

EZH2 Inhibitors:

Compounds like GSK126, Tazemetostat, and Valemetostat are competitive inhibitors of the

EZH2 catalytic subunit. They have shown varying degrees of selectivity. For instance, GSK126

demonstrates over 150-fold selectivity for EZH2 compared to EZH1 and more than 1000-fold

selectivity against 20 other methyltransferases.[3][4]

Other EED Inhibitors:
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EED226: This compound also binds to the H3K27me3 pocket of EED. It has an IC50 of 23.4

nM against the PRC2 complex and has shown selectivity against a panel of 21 other protein

methyltransferases and kinases.[5][6]

BR-001: Another selective EED inhibitor that was developed through scaffold hopping from

EED226.[7]

Table 2: Comparative Selectivity of PRC2 Inhibitors

Compound Target Subunit
Primary Target
IC50

Selectivity Profile

A-395 EED 18 nM / 34 nM (PRC2)

>100-fold selective

over other HMTs and

non-epigenetic

targets.

EED226 EED 23.4 nM (PRC2)

Selective over 21

other protein

methyltransferases

and kinases.

GSK126 EZH2 ~10 nM

>150-fold vs EZH1;

>1000-fold vs 20 other

HMTs.

Experimental Methodologies
The selectivity and potency of A-395 and its comparators have been determined using a

variety of biochemical and cellular assays.

Histone Methyltransferase (HMT) Assay: The inhibitory activity of compounds against the

PRC2 complex is typically measured using a radiometric or fluorescence-based assay. These

assays quantify the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM)

to a histone H3 substrate.

Peptide Competition Assay: The ability of A-395 to bind to the H3K27me3 pocket of EED is

assessed by its capacity to displace a fluorescently labeled H3K27me3 peptide.
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Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These

biophysical techniques are used to directly measure the binding affinity (KD and Ki,

respectively) of the inhibitor to the target protein.

Cellular Assays: The on-target activity of PRC2 inhibitors in cells is often determined by

measuring the global levels of H3K27me3 using techniques like Western blotting or ELISA.

Signaling Pathway and Experimental Workflow
Diagrams
Below are diagrams illustrating the PRC2 signaling pathway and a general workflow for

assessing inhibitor selectivity.
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Caption: PRC2 signaling pathway and the inhibitory action of A-395.
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Caption: General workflow for assessing inhibitor selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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